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molecular formula C9H9NO2 B145638 3,4-Dimethoxybenzonitrile CAS No. 2024-83-1

3,4-Dimethoxybenzonitrile

Cat. No. B145638
M. Wt: 163.17 g/mol
InChI Key: OSEQIDSFSBWXRE-UHFFFAOYSA-N
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Patent
US04108997

Procedure details

3,4-Dimethoxy-benzaldehyde (287 g, 1.73 moles) in ethanol (1 liter) is treated with a solution of hydroxylamine hydrochloride (147 g, 2.12 moles) in water (200 ml) followed by addition of 17N sodium hydroxide (150 ml). The reaction mixture is stirred overnight at room temperature, poured on ice, and solid carbon dioxide is added until the solution is neutral. Extraction with methylene chloride followed by drying and evaporation of the extracts gives an orange oil. Distilled acetic anhydride (410 g, 4.0 moles) is added dropwise to the oil. When the addition is complete, the mixture is heated at reflux for 0.5 hour, poured into water and stirred for 0.5 hour. The reaction mixture is extracted with diethyl ether and the organic extract is dried and evaporated to give an orange oil. The oil is distilled at 135°-140° C/0.5 mm and dissolved in methylene chloride. The solution is washed with 2N sodium hydroxide, dried and evaporated to give the title compound; nmr (CDCl3) δ 3.94 (s, 6H) and 7.2 (m, 3H). EXAMPLE 2
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
410 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.Cl.[NH2:14]O.[OH-].[Na+].C(=O)=O.C(OC(=O)C)(=O)C>C(O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:6]#[N:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
287 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
147 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
410 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added until the solution
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
evaporation of the extracts
CUSTOM
Type
CUSTOM
Details
gives an orange oil
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
stirred for 0.5 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled at 135°-140° C/0.5 mm
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
The solution is washed with 2N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C#N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04108997

Procedure details

3,4-Dimethoxy-benzaldehyde (287 g, 1.73 moles) in ethanol (1 liter) is treated with a solution of hydroxylamine hydrochloride (147 g, 2.12 moles) in water (200 ml) followed by addition of 17N sodium hydroxide (150 ml). The reaction mixture is stirred overnight at room temperature, poured on ice, and solid carbon dioxide is added until the solution is neutral. Extraction with methylene chloride followed by drying and evaporation of the extracts gives an orange oil. Distilled acetic anhydride (410 g, 4.0 moles) is added dropwise to the oil. When the addition is complete, the mixture is heated at reflux for 0.5 hour, poured into water and stirred for 0.5 hour. The reaction mixture is extracted with diethyl ether and the organic extract is dried and evaporated to give an orange oil. The oil is distilled at 135°-140° C/0.5 mm and dissolved in methylene chloride. The solution is washed with 2N sodium hydroxide, dried and evaporated to give the title compound; nmr (CDCl3) δ 3.94 (s, 6H) and 7.2 (m, 3H). EXAMPLE 2
Quantity
287 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
410 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.Cl.[NH2:14]O.[OH-].[Na+].C(=O)=O.C(OC(=O)C)(=O)C>C(O)C.O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:6]#[N:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
287 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
147 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
410 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added until the solution
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
evaporation of the extracts
CUSTOM
Type
CUSTOM
Details
gives an orange oil
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 0.5 hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
stirred for 0.5 hour
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled at 135°-140° C/0.5 mm
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
The solution is washed with 2N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C#N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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